molecular formula C18H18N2O3 B2850746 N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338751-41-0

N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No. B2850746
CAS RN: 338751-41-0
M. Wt: 310.353
InChI Key: FGPYQXMBOZLAFL-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a complex organic compound. It contains a chromeno[2,3-b]pyridine core, which is a bicyclic system containing a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom) fused to a chromene (a three-ring system with two benzene rings fused to a heterocyclic ring). This core is substituted with a tert-butyl group, a methyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromeno[2,3-b]pyridine core with the attached substituents. The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the chromene ring and the carboxamide group would allow for the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The carboxamide group could participate in condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and non-reactive. The presence of the polar carboxamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets through the formation of hydrogen bonds and other intermolecular interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the conditions under which it is handled. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials. Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail .

properties

IUPAC Name

N-tert-butyl-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10-5-6-14-12(7-10)15(21)13-8-11(9-19-17(13)23-14)16(22)20-18(2,3)4/h5-9H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPYQXMBOZLAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=N3)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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